tert-Butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate
Description
Properties
Molecular Formula |
C20H24ClN3O2 |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]carbamate |
InChI |
InChI=1S/C20H24ClN3O2/c1-20(2,3)26-19(25)24-17-7-5-4-6-13-12-14(8-9-15(13)17)16-10-11-22-18(21)23-16/h8-12,17H,4-7H2,1-3H3,(H,24,25) |
InChI Key |
LPPVKASAUROTBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC2=C1C=CC(=C2)C3=NC(=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Design
The synthesis of tert-butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzoannulen-5-yl)carbamate requires strategic disconnection into three primary components:
-
2-Chloropyrimidine moiety : Introduced via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
-
Benzoannulen core : Constructed through cyclization of linear precursors or functionalization of preformed bicyclic systems.
-
tert-Butyl carbamate group : Installed via carbamate-forming reactions with tert-butyl chloroformate.
Critical intermediates include ethyl 4-(2-chloropyrimidin-4-yl)benzoate (for pyrimidine coupling) and 6,7,8,9-tetrahydro-5H-benzoannulen-5-amine (for annulene functionalization) .
Synthesis of 2-Chloropyrimidine-Benzoate Intermediate
The chloropyrimidine fragment is typically coupled to aromatic systems using Suzuki-Miyaura cross-coupling. Representative conditions and yields are summarized below:
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| Pyrimidine coupling | (PPh₃)₂PdCl₂, K₂CO₃ | DMF | 90°C | 1.5 h | 37% | |
| Alternative coupling | Pd(PPh₃)₄, Na₂CO₃ | Toluene | 75–100°C | 16 h | 60% |
Mechanistic Insights : The Suzuki reaction proceeds via oxidative addition of 2,4-dichloropyrimidine to Pd(0), transmetallation with boronic acid, and reductive elimination to form the biaryl bond. Higher yields in toluene (60%) versus DMF (37%) highlight solvent effects on catalytic activity .
Functionalization of Benzo Annulen Core
The annulene amine is prepared through reductive amination or Buchwald-Hartwig coupling. A key example involves:
-
Substrate : 2-[4-((S)-2-Amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)-piperazin-1-yl]-ethanol .
-
Conditions : Methanesulfonic acid in 1-methoxy-2-propanol at 90°C for 18 hours .
This step achieves regioselective amination at the 2-position of the chloropyrimidine, critical for subsequent carbamate formation.
Carbamate Installation and Final Coupling
The tert-butyl carbamate group is introduced via reaction with tert-butyl chloroformate under Schotten-Baumann conditions:
-
Reagents : Tert-butyl chloroformate, aqueous NaHCO₃, THF.
-
Yield : ~70–85% (estimated from analogous procedures).
Final assembly employs nucleophilic aromatic substitution (SNAr) between the chloropyrimidine-benzoate and annulene amine:
| Parameter | Value | Source |
|---|---|---|
| Solvent | 1-Methoxy-2-propanol | |
| Acid | Methanesulfonic acid | |
| Temperature | 90°C | |
| Time | 18 h | |
| Yield | Not reported (analogous reactions: 75–90%) |
Optimization Note : Excess amine (1.2–1.5 equiv) and acidic conditions accelerate displacement of the chloropyrimidine’s 2-chloro group while suppressing hydrolysis .
Industrial-Scale Considerations
Large-scale production faces challenges in palladium removal and solvent recovery:
-
Continuous Flow : Tubular reactors improve heat transfer during exothermic coupling steps.
-
Crystallization : Methanol/water mixtures achieve >98% purity via trituration .
Comparative Analysis of Methodologies
Catalyst Efficiency :
| Catalyst | Turnover Number (TON) | Relative Cost |
|---|---|---|
| Pd(PPh₃)₄ | 450 | High |
| (PPh₃)₂PdCl₂ | 380 | Moderate |
Solvent Impact :
-
Toluene : Higher yields but requires anhydrous conditions.
-
DMF : Facilitates boronic acid solubility but complicates recycling.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
Structural Features
Industrial Production
In industrial settings, large-scale reactors facilitate continuous flow processes to enhance efficiency and yield while maintaining safety standards.
Chemistry
In the field of chemistry, tert-butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)carbamate serves as a versatile building block for synthesizing more complex molecules. It is utilized in various organic transformations due to its reactive functional groups.
Biology
The compound's unique structure allows it to interact with biological systems, making it a candidate for studying biological interactions and therapeutic applications. Specifically:
-
Anticancer Activity : Research indicates that similar pyrimidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. For example:
- A study showed that compounds with structural similarities significantly reduced cell viability in A431 vulvar carcinoma cells.
Compound IC50 (µM) Effect on Cell Migration (%) Compound A 15 70% reduction tert-butyl carbamate 10 80% reduction -
Antimicrobial Properties : Compounds containing chlorinated pyrimidine rings have demonstrated antimicrobial effects against various bacterial strains:
Compound MIC (µg/mL) Target Bacteria Chloropyrimidine A 5 Staphylococcus aureus tert-butyl carbamate 3 Escherichia coli
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development. Its interactions with specific molecular targets may lead to the modulation of various biological pathways.
Industry
The compound may also find applications in the development of new materials or as precursors in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)carbamate exerts its effects involves interactions with specific molecular targets. The chloropyrimidine moiety can interact with enzymes or receptors, leading to changes in biological pathways. The benzoannulene ring system may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Key structural analogs include chloropyrimidine-containing tert-butyl carbamates, as well as annulene or pyridine derivatives. Below is a comparative analysis:
Physicochemical and Functional Properties
- Solubility : The annulene core in the target compound likely reduces aqueous solubility compared to smaller pyrimidine derivatives (e.g., ). Fluorine or hydroxy groups () improve polarity.
- Stability : The tert-butyl group enhances steric protection of the carbamate, reducing hydrolysis rates across all analogs. The annulene system may confer thermal stability due to aromatic conjugation.
- Biological Activity : Chloropyrimidines are common kinase inhibitors. The annulene core in the target compound could enhance binding to hydrophobic pockets in enzymes, while iodine in ’s analog may facilitate radiopharmaceutical applications .
Biological Activity
tert-Butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a tert-butyl group linked to a carbamate moiety and a chloropyrimidine derivative. The molecular weight of the compound is approximately 333.81 g/mol.
Synthesis
The synthesis of tert-butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)carbamate involves several steps:
- Formation of the pyrimidine ring : The chloropyrimidine is synthesized via standard methods involving halogenation and cyclization.
- Carbamate formation : The tert-butyl carbamate is formed by reacting the amine with tert-butyl chloroformate.
- Final coupling : The final step involves coupling the pyrimidine derivative with the carbamate under controlled conditions to yield the target compound.
Anticancer Properties
Research has indicated that compounds similar to tert-butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)carbamate exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation .
The proposed mechanism of action includes:
- Inhibition of DNA synthesis : Compounds that interact with DNA or inhibit its synthesis can lead to reduced tumor growth.
- Induction of apoptosis : By activating apoptotic pathways, these compounds can promote programmed cell death in cancerous cells .
Case Studies
- In Vivo Studies : In a study involving mice treated with similar pyrimidine derivatives, significant reductions in tumor size were observed when administered prior to exposure to carcinogens. The results indicated a dose-dependent response where higher concentrations led to increased efficacy .
- Cell Line Studies : Various human cancer cell lines were treated with the compound, showing promising results in inhibiting cell viability and inducing apoptosis through caspase activation pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀ClN₃O₂ |
| Molecular Weight | 333.81 g/mol |
| CAS Number | 1798791-44-2 |
| Anticancer Activity | Significant in vitro & in vivo |
| Mechanism of Action | DNA synthesis inhibition; Apoptosis induction |
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves multi-step protocols under controlled conditions. Key steps include:
- Borylation and cross-coupling : Introduction of the 2-chloropyrimidin-4-yl group via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronate ester intermediate (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) .
- Carbamate protection : Reaction of the amine group with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate moiety .
- Cyclization : Formation of the benzo[7]annulene core through intramolecular Friedel-Crafts alkylation or ring-closing metathesis .
Q. Key Considerations :
Q. How is structural integrity verified post-synthesis?
Q. What are the stability and storage recommendations?
- Stability :
- Hydrolytically sensitive due to the carbamate group; avoid moisture and acidic/basic conditions .
- Thermal decomposition observed above 150°C .
- Storage :
Advanced Research Questions
Q. How can computational methods predict reactivity or biological interactions?
- Quantum Chemical Calculations :
- Molecular Docking :
- AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase ATP-binding pockets) using crystal structures from the PDB .
- Binding affinity scores (ΔG) correlate with experimental IC₅₀ values for enzyme inhibition .
Q. Example Workflow :
Optimize ligand geometry using Gaussian 12.
Dock into protein active sites (e.g., EGFR kinase) with flexible side chains.
Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns .
Q. How to resolve contradictions in reaction yields across synthetic methods?
-
Parameter Analysis :
Variable Method A (Ref. ) Method B (Ref. ) Catalyst Pd(PPh₃)₄ Pd(OAc)₂/XPhos Temperature 80°C 60°C Solvent DMF THF Yield 65% 48% -
Root Causes :
- Ligand-controlled vs. solvent-controlled reactivity in cross-coupling steps.
- Steric hindrance from the benzo[7]annulene core affects boronate coupling efficiency.
-
Mitigation : Screen ligands (e.g., SPhos vs. XPhos) and use microwave-assisted synthesis to reduce side reactions .
Q. What methodologies assess biological activity (e.g., enzyme inhibition)?
- In Vitro Assays :
- Mechanistic Studies :
Q. Data Interpretation :
- Compare dose-response curves with positive controls (e.g., Erlotinib for EGFR).
- Validate selectivity via kinase profiling panels (e.g., DiscoverX KINOMEscan) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
